

Application of Cyclobutyl Methyl Ketone in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclobutyl methyl ketone

Cat. No.: B1346604

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Introduction

Cyclobutyl methyl ketone, also known as acetylcyclobutane, is a valuable building block in medicinal chemistry. The cyclobutane motif is increasingly utilized in drug design to introduce conformational rigidity, improve metabolic stability, and serve as a bioisosteric replacement for other functional groups.^{[1][2][3]} The unique puckered structure of the cyclobutane ring can favorably influence the pharmacological properties of small molecules by precisely orienting substituents for optimal interaction with biological targets.^{[1][3]} This document provides an overview of the application of the cyclobutyl moiety in drug discovery, with a focus on its role in the development of Janus Kinase (JAK) inhibitors, and includes detailed experimental protocols.

While direct incorporation of the **cyclobutyl methyl ketone** moiety in advanced clinical candidates is not widely documented, the closely related cyclobutane scaffold is present in clinically successful drugs. A prime example is the Janus Kinase (JAK) 1 selective inhibitor, Abrocitinib (PF-04965842), which features a cis-3-aminocyclobutane core, a close structural analogue of a reduced and aminated **cyclobutyl methyl ketone**.^{[2][4]}

The Role of the Cyclobutane Moiety in Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.^{[5][6]} Small molecule inhibitors of JAKs have emerged as an important class of therapeutics. The development of selective JAK inhibitors is a key objective to minimize off-target effects.

The incorporation of a cyclobutane ring into JAK inhibitors, as exemplified by Abrocitinib, serves to:

- Provide a rigid scaffold: The constrained conformation of the cyclobutane ring helps to position the key pharmacophoric elements in the optimal orientation for binding to the ATP-binding site of the JAK enzyme.^[2]
- Enhance selectivity: The specific geometry of the cyclobutane linker can contribute to selectivity for different JAK isoforms. In the case of Abrocitinib, the cis-stereochemistry of the substituents on the cyclobutane ring is crucial for its selectivity for JAK1 over other JAK family members.^{[2][4]}
- Improve pharmacokinetic properties: The cyclobutane motif can improve metabolic stability by blocking potential sites of metabolism.^[7]

Quantitative Data Summary

The following table summarizes the in vitro potencies of Abrocitinib (PF-04965842) and related compounds against the four members of the JAK family. This data highlights the selectivity profile achieved through the incorporation of the cyclobutane scaffold.

Compound	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)	JAK1/JAK2 Selectivity	JAK1/JAK3 Selectivity
Abrocitinib	29	803	>10000	1253	28-fold	>340-fold
Tofacitinib	1	20	112	344	20-fold	112-fold

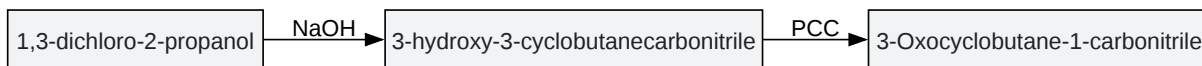
Data sourced from Vazquez, M. L., et al. (2018). J. Med. Chem. 61(3), 1130-1152.[2]

Experimental Protocols

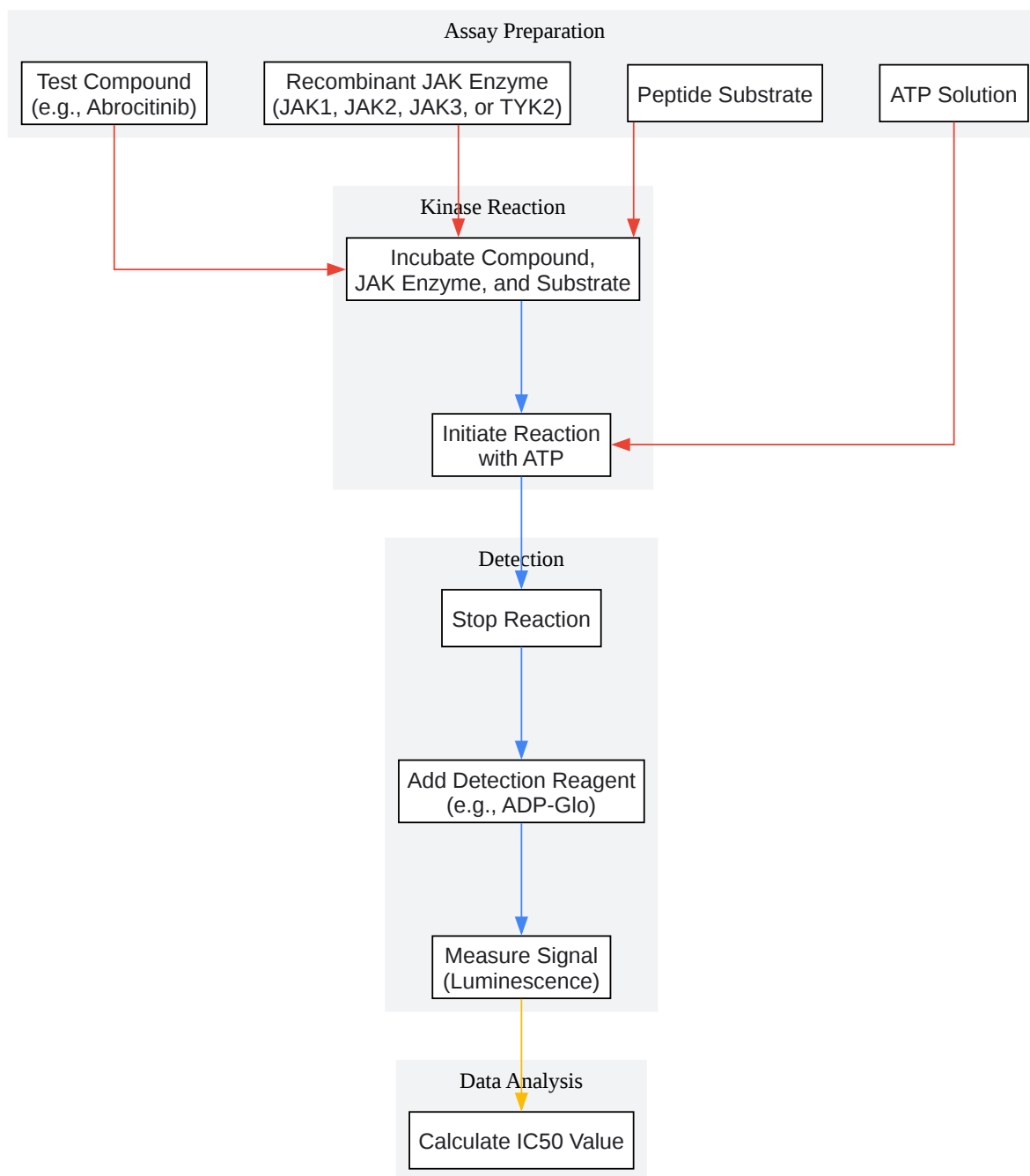
Synthesis of a Cyclobutyl Ketone Precursor for JAK Inhibitors

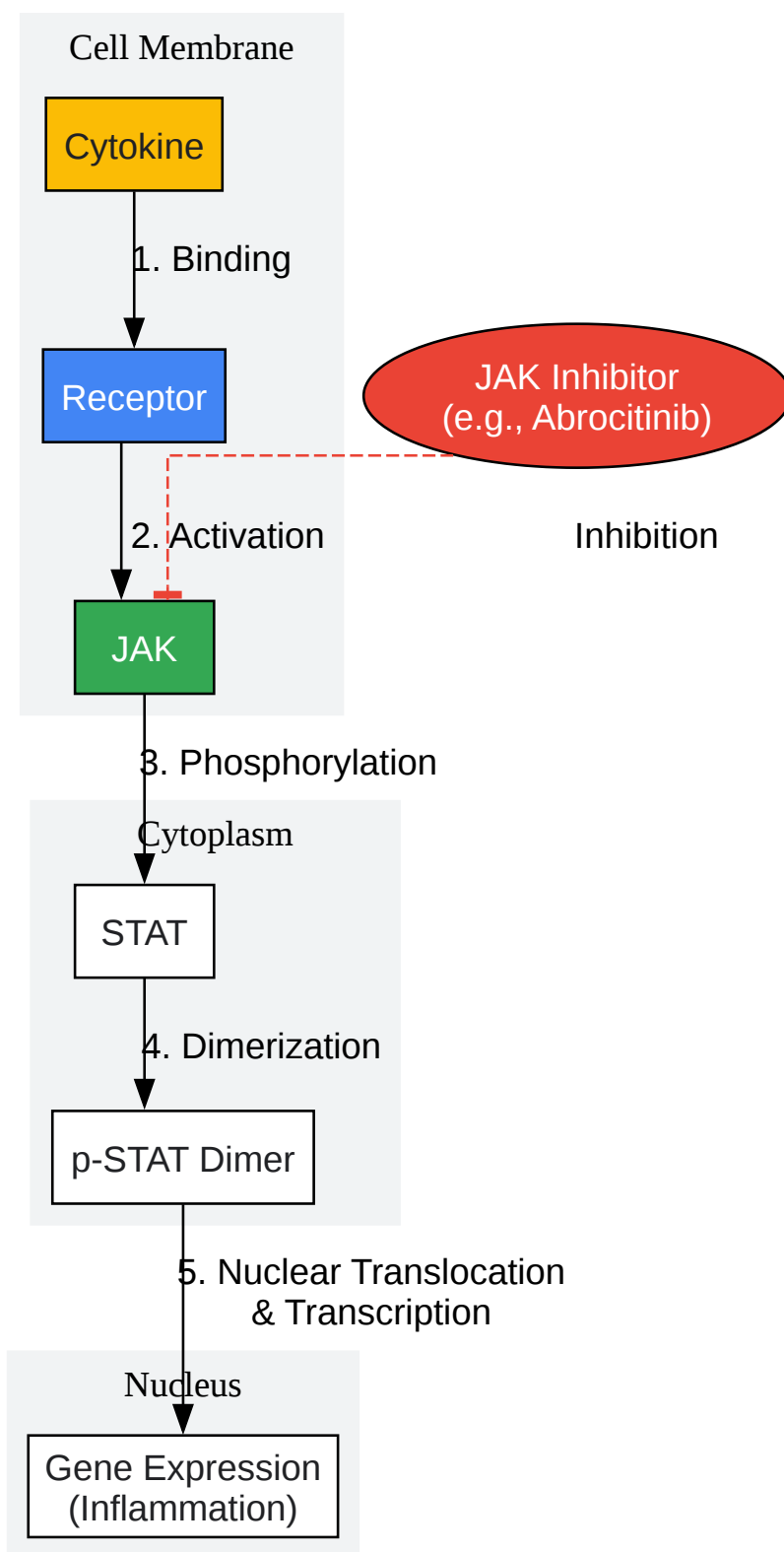
This protocol describes a general method for the synthesis of a key cyclobutyl ketone intermediate, which can be further elaborated to aminocyclobutane-containing JAK inhibitors.

Scheme 1: Synthesis of 3-Oxocyclobutane-1-carbonitrile



Epichlorohydrin





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